4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole
Description
Structure
3D Structure
Properties
CAS No. |
886504-96-7 |
|---|---|
Molecular Formula |
C10H7F4N3S |
Molecular Weight |
277.24 g/mol |
IUPAC Name |
[4-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H7F4N3S/c11-8-5(7-4-18-9(16-7)17-15)2-1-3-6(8)10(12,13)14/h1-4H,15H2,(H,16,17) |
InChI Key |
OVHRPVSIBUDXSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CSC(=N2)NN |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
-
Thiosemicarbazide Activation : Thiosemicarbazide (H₂N–NH–C(S)–NH₂) serves as the sulfur and nitrogen source for the thiazole ring.
-
Cyclization with α-Bromo Ketone : The α-bromo ketone undergoes nucleophilic attack by the thioamide group, followed by cyclization to form the thiazole ring.
The general reaction scheme is:
Stepwise Synthesis and Optimization
Hantzsch Cyclization
Procedure :
-
Reaction Setup : Thiosemicarbazide (1.0 equiv) and 2-bromo-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one (1.0 equiv) are dissolved in absolute ethanol (20 mL per mmol of ketone).
-
Reflux : The mixture is heated under reflux for 4–5 hours, monitored by TLC (acetone/hexane, 1:3).
-
Work-Up : The reaction is quenched by pouring onto crushed ice, yielding a precipitate. The solid is filtered, washed with cold water, and dried under vacuum.
Yield : 65–75% (estimated based on analogous reactions).
Spectroscopic Characterization
The target compound was characterized using UV-Vis, FTIR, NMR (¹H, ¹³C, ¹⁹F), and HRMS, following protocols established for fluorinated thiazoles.
Key Spectral Data
Reaction Optimization and Challenges
Critical Parameters
-
Solvent Choice : Ethanol ensures solubility of both reactants and facilitates cyclization.
-
Temperature and Time : Prolonged reflux (>5 hours) risks decomposition, while shorter durations (<4 hours) lead to incomplete reactions.
-
Purification : Column chromatography (silica gel, acetone/hexane) improves purity but reduces yield.
Side Reactions
-
Hydrazine Oxidation : Trace metals or oxygen may oxidize hydrazine to diazenes, necessitating inert atmospheres.
-
Ketone Hydrolysis : Moisture exposure can hydrolyze the α-bromo ketone to carboxylic acids.
Comparative Analysis with Analogous Compounds
The target compound’s synthetic pathway aligns with reported methods for fluorinated thiazoles (Table 1).
Table 1 : Comparison of Fluorinated Thiazole Syntheses
Chemical Reactions Analysis
Condensation Reactions
The hydrazine group (–NH–NH2) at position 2 of the thiazole ring facilitates condensation with carbonyl-containing compounds (aldehydes/ketones) to form hydrazones. This reaction is pivotal for generating derivatives with enhanced biological activity.
Example Reaction:
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole + Benzaldehyde → Hydrazone derivative
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ethanol, reflux, 4–6 h | (E)-N'-(Benzylidene)-thiazole derivative | 65–78% |
The hydrazone derivatives exhibit improved α-amylase inhibition (IC50 values: 5.14–0.399 μM) compared to non-condensed analogues .
Cyclization Reactions
The hydrazine moiety participates in cyclization under acidic or oxidative conditions to form triazoles or thiadiazoles, expanding structural diversity.
Example Reaction:
Cyclization with HCl/FeCl3 → 1,3,4-Thiadiazole derivative
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HCl/FeCl3 | Reflux, 3 h | Thiadiazole fused to thiazole | Anticancer agent candidates |
| H2O2/CuSO4 | 80°C, 2 h | 1,2,4-Triazole derivative | Antimicrobial studies |
Triazole derivatives show enhanced metabolic stability due to fluorine substitution.
Nucleophilic Substitution
The hydrazine group acts as a nucleophile, reacting with alkyl halides or acyl chlorides.
Example Reactions:
-
Alkylation:
Reaction with methyl iodide → N-methylated derivative -
Acylation:
Reaction with acetyl chloride → N-acetylated derivative
| Substrate | Reagent | Product | Reaction Efficiency |
|---|---|---|---|
| Methyl iodide | K2CO3, DMF | N-Methyl-hydrazinylthiazole | 82% |
| Acetyl chloride | Pyridine, RT | N-Acetyl-hydrazinylthiazole | 75% |
These derivatives are intermediates for drug candidates targeting enzyme inhibition .
Oxidation Reactions
Controlled oxidation converts the hydrazine group to diazo compounds, useful in coupling reactions.
Example:
Oxidation with KMnO4/H2SO4 → Diazo-thiazole derivative
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO4/H2SO4 | 0°C, 30 min | Diazo-thiazole | Highly reactive intermediate |
| Pb(OAc)4 | CH2Cl2, RT | Azine derivative | Stable at low temperatures |
Diazo derivatives are utilized in click chemistry for bioconjugation.
Metal Complexation
The compound forms coordination complexes with transition metals, enhancing its antioxidant properties.
Example:
Reaction with Cu(II) acetate → Cu(II)-thiazole complex
| Metal Salt | Ligand Ratio | Complex Structure | Biological Activity |
|---|---|---|---|
| Cu(CH3COO)2 | 1:2 | Octahedral geometry | α-Amylase inhibition (IC50: 4.8 μM) |
| FeCl3 | 1:1 | Tetrahedral geometry | Antioxidant (SC50: 0.18 mg/mL) |
Complexes exhibit improved biocompatibility (hemolytic activity <5%) compared to free ligands .
Mechanistic Insights
-
Hydrazone Formation: Proceeds via nucleophilic attack of the hydrazine group on the carbonyl carbon, followed by dehydration.
-
Cyclization: Acid-catalyzed intramolecular nucleophilic substitution forms five-membered heterocycles.
-
Metal Binding: The thiazole’s sulfur and hydrazine’s nitrogen atoms act as donor sites, stabilizing metal ions in specific geometries .
These reactions underscore the compound’s versatility as a scaffold for developing fluorinated pharmaceuticals with tailored properties.
Scientific Research Applications
Biological Applications
The compound has shown promising biological activities, particularly in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar thiazole-based compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
- Anticancer Properties : Preliminary studies have indicated that 4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole may possess anticancer activity. The compound's structural characteristics allow it to interact with cellular targets involved in cancer progression. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines, making them candidates for further investigation as anticancer agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes including:
- Formation of the Thiazole Ring : The initial step involves synthesizing the thiazole ring through cyclization reactions.
- Introduction of the Hydrazine Group : The hydrazine moiety is introduced via nucleophilic substitution reactions.
- Fluorination : The trifluoromethyl and fluoro groups are incorporated into the phenyl ring through electrophilic aromatic substitution.
These synthetic routes are essential for producing derivatives that may exhibit enhanced biological activities or improved pharmacological profiles .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Studies : A study conducted on various thiazole derivatives, including this compound, revealed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group was found to enhance the antimicrobial efficacy compared to non-fluorinated analogs .
- Anticancer Activity Assessment : In a National Cancer Institute (NCI) screening program, compounds structurally similar to this compound exhibited notable cytotoxic effects against various cancer cell lines. The results indicated that these compounds could serve as lead structures for developing new anticancer therapies .
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, a comparative analysis with related compounds is presented in Table 1.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2,5-Difluorophenyl)-2-hydrazinylthiazole | Similar thiazole core; different fluorination pattern | Antimicrobial activity |
| 2-Hydrazinylthiazole | Basic thiazole structure without fluorination | Antitubercular activity |
| Thiazole-based Anticancer Agents | Various substitutions on the thiazole ring | Cytotoxic effects against cancer cells |
The trifluoromethyl substitution in this compound enhances its lipophilicity and potentially modifies its interaction with biological targets compared to other similar compounds.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The hydrazinyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoromethyl and Fluorine-Substituted Derivatives
- Pyridine-Appended 2-Hydrazinylthiazoles (Compounds 9b and 10b) :
These derivatives feature a trifluoromethyl group at the phenyl ring’s meta position. They exhibit potent antitubercular activity with MIC values of 71.77 μM against Mycobacterium tuberculosis . The target compound’s 2-fluoro-3-(trifluoromethyl)phenyl group may similarly enhance bioavailability and target binding. - 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (BTA-3): This benzothiazole analog shares the 2-fluoro-3-(trifluoromethyl)phenyl motif but lacks the hydrazinyl group.
Hydrazinyl-Containing Thiazoles
- Pyridine-Appended 2-Hydrazinylthiazoles (Compounds 15b and 16b) :
Substitution with bromine at phenyl positions 3 and 4 yields MIC values of 278.36 μM, indicating that electron-withdrawing groups (e.g., trifluoromethyl) outperform halogens in antitubercular activity .
Key Observations :
Common Pathways for Thiazole Derivatives
- Cyclization of Hydrazinecarbothioamides :
Refluxing hydrazinecarbothioamides in basic media yields triazole-thiones, as seen in compounds [7–9] . The target compound may follow a similar route. - S-Alkylation :
Reaction with α-halogenated ketones under basic conditions produces S-alkylated derivatives, avoiding N-alkylation .
Biological Activity
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, case studies, and research data.
Chemical Structure and Properties
The compound's structure features a thiazole ring, a hydrazine group, and a trifluoromethyl-substituted phenyl moiety. The presence of electron-withdrawing groups such as fluorine enhances its reactivity and biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition against various bacterial strains and fungi. A notable study reported that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 15-50 µg/mL against Gram-positive bacteria .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, a derivative demonstrated an IC50 value of approximately 20 µM against the MCF-7 breast cancer cell line, indicating potent anticancer activity . The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One study found that derivatives showed moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE, surpassing the efficacy of some clinically used drugs . This suggests potential applications in treating neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of various thiazole derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds with stronger electron-withdrawing groups had enhanced activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those observed for standard antibiotics .
Study 2: Anticancer Potential
In another investigation focusing on the anticancer effects of thiazole derivatives, researchers found that compounds similar to this compound inhibited cell proliferation in multiple cancer cell lines. The study highlighted that these compounds could induce cell cycle arrest and apoptosis through caspase activation pathways .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Q & A
What are the common synthetic routes for preparing 4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole?
Level: Basic
Methodological Answer:
The synthesis typically involves hydrazide intermediates and cyclization steps. For example, hydrazide derivatives (e.g., 2-fluorobenzohydrazide) can react with carbon disulfide in ethanol under basic conditions (KOH) to form dithiocarbazinate intermediates. Subsequent cyclization with hydrazine hydrate yields thiazole precursors. Phosphorus oxychloride (POCl₃) is often used to facilitate coupling reactions with aryl acetic acids or phenoxy derivatives . Solvent choice (e.g., DMSO for reflux or ethanol for cyclization) and reaction duration (6–18 hours) critically influence yields .
How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Level: Advanced
Methodological Answer:
Optimization involves adjusting solvent polarity, catalyst concentration, and temperature. For instance:
- Solvent: DMSO enhances solubility of aromatic intermediates during reflux , while ethanol minimizes side reactions during cyclization .
- Catalyst: POCl₃ at 90°C improves coupling efficiency between thiazole precursors and aryl acids .
- Time: Extended reflux (18 hours vs. 6 hours) may increase purity but risks decomposition; monitoring via TLC or HPLC is advised .
What analytical techniques are essential for characterizing this compound?
Level: Basic
Methodological Answer:
Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrazinyl proton signals (δ 8.5–9.5 ppm) .
- IR spectroscopy to detect thiazole C=N stretches (~1600 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- Elemental analysis to validate purity (>95% C, H, N content) .
How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
Level: Advanced
Methodological Answer:
Unexpected peaks may arise from tautomerism or byproducts. Strategies include:
- Variable Temperature NMR to identify dynamic equilibria (e.g., hydrazine-thione tautomers) .
- HSQC/HMBC experiments to assign ambiguous proton-carbon correlations .
- Recrystallization (e.g., ethanol/water mixtures) to isolate pure phases .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Level: Basic
Methodological Answer:
Common assays include:
- Enzyme inhibition (e.g., p38 MAP kinase) using fluorescence-based ATP competition assays .
- Cytotoxicity screening (MTT assay) in cancer cell lines .
- Docking studies (AutoDock Vina) to predict binding modes to target proteins .
How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) affect bioactivity?
Level: Advanced
Methodological Answer:
Systematic SAR studies involve:
- Substituent variation: Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability and target affinity .
- Docking simulations: Compare binding energies of analogs to identify critical interactions (e.g., hydrophobic pockets accommodating -CF₃ groups) .
- Pharmacokinetic profiling: Assess logP and solubility to balance potency and bioavailability .
What are the recommended storage conditions to ensure compound stability?
Level: Basic
Methodological Answer:
- Temperature: Store at –20°C in airtight, amber vials to prevent hydrolysis .
- Desiccant: Use silica gel to minimize moisture uptake, especially for hydrazine derivatives .
- Avoid light: UV exposure degrades thiazole rings; use foil-wrapped containers .
How can byproducts from the synthesis be identified and mitigated?
Level: Advanced
Methodological Answer:
- LC-MS analysis detects low-abundance byproducts (e.g., dimerization products) .
- Acid-base workup: Adjust pH to 8–9 with NH₄OH to precipitate pure product while leaving acidic impurities in solution .
- Column chromatography (silica gel, hexane/EtOAc gradient) resolves structurally similar contaminants .
How can discrepancies between computational and experimental binding affinities be addressed?
Level: Advanced
Methodological Answer:
- Force field refinement: Use AMBER or CHARMM parameters optimized for fluorine interactions .
- Solvent modeling: Include explicit water molecules in docking simulations to account for solvation effects .
- Crystallography: Obtain X-ray structures of protein-ligand complexes to validate poses .
What solvent systems are optimal for solubility testing in biological assays?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
